2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
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Overview
Description
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylpyridazine: Shares the pyridazine core but lacks the piperidine and trifluoromethyl-substituted phenyl groups.
4-chloro-5,6-dimethyl-2-(4-methylpiperidin-1-yl)methylthieno[2,3-d]pyrimidine: Contains a similar piperidine ring but differs in the core structure and substituents.
Uniqueness
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its combination of a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a synthetic derivative with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is C18H20ClN3O3, indicating the presence of a chloro group, a piperidine moiety, and a pyridazinone structure. The trifluoromethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Enzyme Inhibition: Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various metabolic processes.
- Antiproliferative Activity: Compounds resembling this structure have shown promise as anticancer agents by inducing apoptosis in cancer cell lines through pathways like c-Met and AKT signaling inhibition .
Anticancer Activity
Studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the nanomolar range against liver cancer cell lines (MHCC97H), indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MHCC97H | 0.002 |
Compound B | MCF7 | 0.013 |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated against a range of pathogens. For example, a synthesized derivative showed significant inhibition against Escherichia coli and Staphylococcus aureus using the agar well diffusion method. The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics like ciprofloxacin .
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
Enzyme Inhibition
Inhibition studies on AChE have revealed that certain derivatives can effectively reduce enzyme activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The binding affinity to bovine serum albumin (BSA) suggests good pharmacokinetic properties .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Study : A study focused on a series of pyridazinone derivatives showed that modifications at the piperidine position enhanced anticancer activity against breast and liver cancer cell lines.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of synthesized compounds against common bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-13-5-7-27(8-6-13)16-11-26-28(19(30)18(16)21)12-17(29)25-10-14-3-2-4-15(9-14)20(22,23)24/h2-4,9,11,13H,5-8,10,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLPPVKSMDCALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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